2-Mercaptoethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

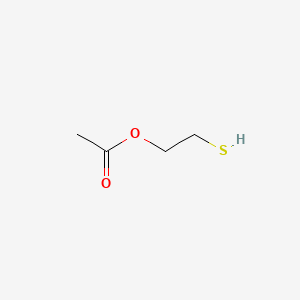

2-Mercaptoethyl acetate is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Drug Development and Delivery

2-Mercaptoethyl acetate is utilized in the pharmaceutical industry for its potential in drug formulation and delivery systems. Its thiol group can participate in various chemical reactions, making it useful for conjugating drugs to carriers or modifying drug properties to enhance bioavailability.

b. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in biological systems. This property is particularly relevant in the development of formulations aimed at treating conditions caused by oxidative damage.

c. Potential Use as a Protective Agent

In a study involving cytotoxic agents, this compound has shown potential as a protective agent against the toxicity of certain drugs. Its ability to scavenge free radicals may help mitigate side effects associated with chemotherapy agents.

Industrial Applications

a. Polymer Chemistry

This compound serves as a cross-linking agent in polymer chemistry. Its reactive thiol group allows it to form disulfide bonds, enhancing the mechanical properties and thermal stability of polymers. This application is particularly valuable in creating hydrogels and elastomers used in biomedical devices.

b. Surface Functionalization

The compound is employed for surface modification of materials to improve adhesion and compatibility with biological tissues or other materials. This is especially relevant in the development of biomedical implants and tissue engineering scaffolds.

Chemical Synthesis

a. Synthesis of Thiol-Containing Compounds

This compound is used as a precursor for synthesizing various thiol-containing compounds, which are important in organic synthesis and industrial applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in synthetic organic chemistry.

b. Reagent in Organic Reactions

In organic synthesis, this compound acts as a reagent for introducing thiol groups into molecules, facilitating the synthesis of compounds used in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |

| Antioxidant formulations | Protection against oxidative stress | |

| Protective agent against cytotoxic agents | Mitigation of drug toxicity | |

| Industrial Chemistry | Cross-linking agent for polymers | Improved mechanical properties |

| Surface functionalization | Enhanced adhesion and biocompatibility | |

| Chemical Synthesis | Precursor for thiol-containing compounds | Versatile building block |

| Reagent for introducing thiol groups | Facilitates organic synthesis |

Case Studies

Case Study 1: Protective Effects Against Chemotherapy-Induced Toxicity

A study investigated the protective effects of this compound on renal toxicity induced by cisplatin, a common chemotherapy drug. The results indicated that pre-treatment with this compound significantly reduced markers of oxidative stress and improved renal function parameters compared to control groups.

Case Study 2: Cross-Linking in Hydrogel Formation

In another case study, researchers explored the use of this compound as a cross-linker in the formation of hydrogels for drug delivery applications. The resulting hydrogels exhibited enhanced mechanical strength and controlled release profiles for encapsulated drugs, demonstrating the utility of this compound in biomedical applications.

Propiedades

Número CAS |

5862-40-8 |

|---|---|

Fórmula molecular |

C4H8O2S |

Peso molecular |

120.17 g/mol |

Nombre IUPAC |

2-sulfanylethyl acetate |

InChI |

InChI=1S/C4H8O2S/c1-4(5)6-2-3-7/h7H,2-3H2,1H3 |

Clave InChI |

YDLAHBBJAGGIJZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCCS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.